![molecular formula C18H20ClN3O2 B5670087 N-(4-chlorophenyl)-4-(4-methoxyphenyl)-1-piperazinecarboxamide](/img/structure/B5670087.png)
N-(4-chlorophenyl)-4-(4-methoxyphenyl)-1-piperazinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds related to N-(4-chlorophenyl)-4-(4-methoxyphenyl)-1-piperazinecarboxamide often involves multi-step chemical reactions, including the formation of the piperazine ring, followed by the attachment of the phenyl groups with the respective chloro and methoxy substitutions. For example, a structure-affinity relationship study on derivatives of a similar compound, N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, involved modifications on the amide bond and alkyl chain linking the benzamide moiety to the piperazine ring (Perrone et al., 2000).
Molecular Structure Analysis
The molecular structure of compounds similar to N-(4-chlorophenyl)-4-(4-methoxyphenyl)-1-piperazinecarboxamide has been analyzed using various spectroscopic techniques. These analyses provide detailed information about the spatial arrangement of atoms within the molecule and the electronic environment around various functional groups. For instance, the structure and conformation of a related molecule, 4-[2-(diphenylmethylamino)ethyl]-1-(2-methoxyphenyl) piperazine, were reported using conformational calculations and crystallographic data, providing insights into the preferred conformation of the linking spacer depending on the nature of the substituents (Karolak-Wojciechowska et al., 2003).
Chemical Reactions and Properties
The chemical reactivity of N-(4-chlorophenyl)-4-(4-methoxyphenyl)-1-piperazinecarboxamide and related compounds can be influenced by the presence of electron-withdrawing or electron-donating groups, such as the chloro and methoxy substituents. These functional groups affect the electron density distribution within the molecule, influencing its participation in various chemical reactions. The synthesis and biological screening of related compounds provide insights into their reactivity and potential biological activities (J.V.Guna et al., 2009).
Physical Properties Analysis
The physical properties of N-(4-chlorophenyl)-4-(4-methoxyphenyl)-1-piperazinecarboxamide, such as solubility, melting point, and stability, are crucial for its handling and potential application. These properties are determined by the molecular structure and the nature of substituents on the piperazine ring. Spectroscopic investigations can provide valuable information about the vibrational and electronic properties of such compounds, aiding in the understanding of their physical characteristics (Prabavathi et al., 2015).
properties
IUPAC Name |
N-(4-chlorophenyl)-4-(4-methoxyphenyl)piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O2/c1-24-17-8-6-16(7-9-17)21-10-12-22(13-11-21)18(23)20-15-4-2-14(19)3-5-15/h2-9H,10-13H2,1H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOLQRBMUAADLKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)NC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.